molecular formula C8H9NO B129053 1-Pyridin-3-ylprop-2-en-1-ol CAS No. 144825-44-5

1-Pyridin-3-ylprop-2-en-1-ol

Cat. No.: B129053
CAS No.: 144825-44-5
M. Wt: 135.16 g/mol
InChI Key: IBIMKOBOBMXBBH-UHFFFAOYSA-N
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Description

1-Pyridin-3-ylprop-2-en-1-ol is an organic compound that features a pyridine ring attached to a propenol group. This compound is of interest due to its unique structure, which combines the aromatic properties of pyridine with the reactivity of an allylic alcohol. It is used in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Pyridin-3-ylprop-2-en-1-ol can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated control systems to maintain precise temperature and pH levels.

Chemical Reactions Analysis

Types of Reactions

1-Pyridin-3-ylprop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Pyridine-3-carboxylic acid.

    Reduction: 1-Pyridin-3-ylpropan-1-ol.

    Substitution: 3-Nitropyridine derivatives.

Scientific Research Applications

1-Pyridin-3-ylprop-2-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Pyridin-3-ylprop-2-en-1-ol involves its interaction with various molecular targets. The compound can act as a ligand for certain enzymes and receptors, modulating their activity. For example, it may inhibit specific kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: This compound is similar in structure but contains a chlorophenyl group instead of a hydroxyl group.

    Pyrazine-substituted prop-2-yn-1-ols: These compounds share the pyridine ring but have different substituents on the alkyne moiety.

Uniqueness

1-Pyridin-3-ylprop-2-en-1-ol is unique due to its combination of an aromatic pyridine ring and an allylic alcohol group. This structure imparts distinct reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-pyridin-3-ylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-2-8(10)7-4-3-5-9-6-7/h2-6,8,10H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIMKOBOBMXBBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1=CN=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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